
1-(3-Methyl-1H-pyrazol-4-yl)-ethanol
Vue d'ensemble
Description
“1-(3-Methyl-1H-pyrazol-4-yl)-ethanone” is a compound with the CAS Number: 105224-04-2. It has a molecular weight of 124.14 and its molecular formula is C6H8N2O . It is a light yellow solid .
Molecular Structure Analysis
The InChI code for “1-(3-Methyl-1H-pyrazol-4-yl)-ethanone” is 1S/C6H8N2O/c1-4-6(5(2)9)3-7-8-4/h3H,1-2H3,(H,7,8) .
Physical And Chemical Properties Analysis
“1-(3-Methyl-1H-pyrazol-4-yl)-ethanone” is a light yellow solid .
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Researchers have developed methods for synthesizing a range of novel compounds using 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol and similar structures as precursors or intermediates. These include the synthesis of diverse pyrazolyl-thiazoles and triazolyl-thiazoles with potential applications in medicinal chemistry due to their structural novelty and potential biological activities (Kariuki et al., 2022).
Biological Activity and Drug Design
Compounds structurally related to 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol have been characterized for their potential biological activities. For instance, the synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its interaction with biological targets offer insights into drug design, particularly through docking studies which highlight their potential inhibitory actions (Nayak & Poojary, 2019).
Novel Synthesis Routes
The utilization of 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol analogs in synthesis offers new routes to pyrazole derivatives. McFadden and Huppatz (1991) explored the synthesis of (Pyrazol-4-yl)alkanones and Alkylpyrazole-4-Carbonitriles, demonstrating the versatility of these compounds in organic synthesis and their potential as precursors for compounds with interesting biological properties (McFadden & Huppatz, 1991).
Material Science and Catalysis
In material science and catalysis, derivatives of 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol have been studied for their potential as ligands in the formation of metal complexes. These complexes can exhibit unique structural characteristics and potential application in catalysis, as demonstrated by studies on palladium(II) and platinum(II) complexes (Pérez et al., 2013).
Advanced Synthetic Techniques
Advanced synthetic techniques involving 1-(3-Methyl-1H-pyrazol-4-yl)-ethanol related compounds have been developed to facilitate the synthesis of complex molecules. For example, ultrasound-promoted synthesis of pyrazolo[3,4-b]pyridines showcases modern methodologies to efficiently create fused polycyclic structures, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Nikpassand et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-methyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-6(5(2)9)3-7-8-4/h3,5,9H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHZDERXBFIBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1H-pyrazol-4-yl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




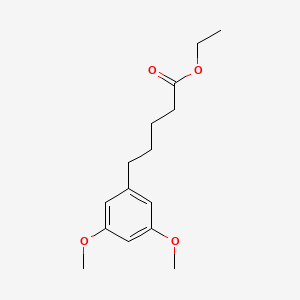

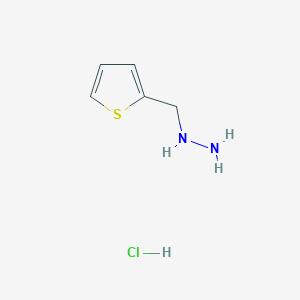

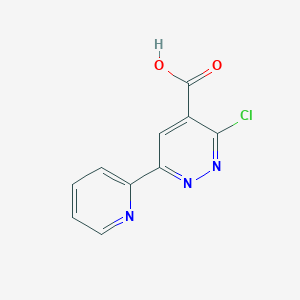
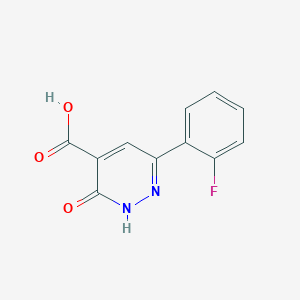
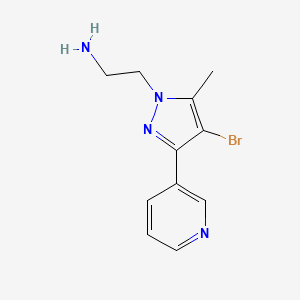





![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)